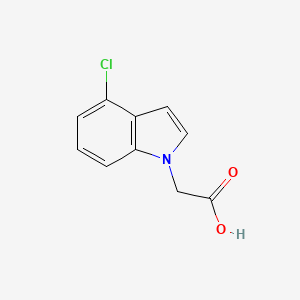

(4-chloro-1H-indol-1-yl)acetic acid

Description

BenchChem offers high-quality (4-chloro-1H-indol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chloro-1H-indol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloroindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLASXUJLCUSCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-chloro-1H-indol-1-yl)acetic acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of (4-chloro-1H-indol-1-yl)acetic acid, a molecule of significant interest in agrochemical and pharmaceutical research. As a chlorinated auxin, its unique physiological effects compared to the endogenous plant hormone indole-3-acetic acid (IAA) have driven the need for reliable synthetic routes. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of (4-chloro-1H-indol-1-yl)acetic acid

(4-chloro-1H-indol-1-yl)acetic acid is a synthetic auxin, a class of plant growth regulators. The introduction of a chlorine atom at the 4-position of the indole ring confers distinct properties, including altered biological activity and metabolic stability compared to its parent compound, indole-1-acetic acid. Understanding the synthesis of this and related halogenated indoles is crucial for the exploration of new herbicides, plant growth promoters, and as scaffolds in medicinal chemistry.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of (4-chloro-1H-indol-1-yl)acetic acid is efficiently achieved through a two-step process commencing with the commercially available 4-chloroindole. The overall strategy involves:

-

N-alkylation: Introduction of an ethyl acetate moiety at the N1 position of the 4-chloroindole ring via a nucleophilic substitution reaction with ethyl chloroacetate.

-

Saponification: Hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

This approach is favored for its high efficiency and the relative ease of purification of the intermediate and final products.

Below is a visual representation of the synthetic workflow:

Caption: Synthetic workflow for (4-chloro-1H-indol-1-yl)acetic acid.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (4-chloro-1H-indol-1-yl)acetic acid. The protocol is adapted from established methods for the N-alkylation of substituted indoles.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-chloroindole | ≥98% | Commercially available |

| Ethyl chloroacetate | ≥98% | Commercially available |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available |

| Sodium hydroxide (NaOH) | ≥97%, pellets | Commercially available |

| Methanol (MeOH) | ACS grade | Commercially available |

| Ethyl acetate (EtOAc) | ACS grade | Commercially available |

| Hexanes | ACS grade | Commercially available |

| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially available |

| Deionized water | ||

| Anhydrous magnesium sulfate (MgSO₄) | Commercially available |

Step 1: Synthesis of ethyl (4-chloro-1H-indol-1-yl)acetate

Reaction Scheme:

Procedure:

-

To a stirred suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF, approximately 10 mL per gram of 4-chloroindole), add 4-chloroindole (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Expertise & Experience: The use of NaH, a strong base, is crucial for the deprotonation of the indole nitrogen, forming the highly nucleophilic indolide anion. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation and does not interfere with the nucleophilic attack. The reaction is performed at 0 °C to control the initial exothermic reaction of the indole with NaH.

-

-

Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the indolide anion is typically accompanied by the evolution of hydrogen gas.

-

Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: Monitoring the reaction by TLC is essential to ensure the complete consumption of the starting material, which is critical for achieving a high yield and simplifying purification.

-

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl (4-chloro-1H-indol-1-yl)acetate.

Step 2: Synthesis of (4-chloro-1H-indol-1-yl)acetic acid

Reaction Scheme:

Procedure:

-

Dissolve the ethyl (4-chloro-1H-indol-1-yl)acetate (1.0 equivalent) in a mixture of methanol and water (typically a 1:1 to 2:1 v/v ratio).

-

Add sodium hydroxide (2.0-3.0 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete by TLC analysis.

-

Expertise & Experience: Saponification is a robust method for ester hydrolysis. The use of a slight excess of NaOH ensures complete conversion. Methanol is used as a co-solvent to ensure the solubility of the ester.

-

-

After completion, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

The desired (4-chloro-1H-indol-1-yl)acetic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point (MP): To assess the purity of the final crystalline product.

Safety Considerations

-

Sodium hydride (NaH): is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in a fume hood under an inert atmosphere.

-

N,N-Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

-

Ethyl chloroacetate: is a lachrymator and is toxic. Handle in a well-ventilated fume hood.

-

Concentrated hydrochloric acid (HCl): is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Reinecke, D. M., & Bandurski, R. S. (1987). Auxin biosynthesis and metabolism. In Plant Hormones and Their Role in Plant Growth and Development (pp. 24-42). Springer, Dordrecht.

-

Potapov, K. V., Novikov, R. A., Novikov, M. A., Solyev, P. N., Tomilov, Y. V., & Kochetkov, S. N. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535. [Link][1]

Sources

Technical Guide: Synthesis of N1-Substituted Indole Acetic Acids

Executive Summary

The synthesis of N1-substituted indole-3-acetic acid (IAA) derivatives represents a critical scaffold construction in medicinal chemistry, underpinning the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and emerging auxin-based agrochemicals.[1]

The core synthetic challenge lies in the ambident nucleophilicity of the indole ring.[1] The indolyl anion can react at either the N1 (nitrogen) or C3 (carbon) position.[1] While C3 is thermodynamically preferred for soft electrophiles, N1 substitution is required for this specific class of compounds.[1] This guide details the regioselective strategies required to force N1-alkylation/arylation while preserving the sensitive acetic acid side chain.

Part 1: Mechanistic Principles of Regioselectivity

To achieve high yields of N1-substituted products, one must manipulate the Hard-Soft Acid-Base (HSAB) properties of the indolyl anion.[1]

The Ambident Indolyl Anion

Upon deprotonation, the negative charge of the indole is delocalized over the N1 and C3 positions.[1]

-

N1 (Hard Nucleophile): Favored by high charge density.[1] Reaction at N1 is generally under kinetic control .[1]

-

C3 (Soft Nucleophile): Favored by orbital overlap.[1] Reaction at C3 is generally under thermodynamic control .[1]

Controlling Factors

-

Base Selection: Hard bases (NaH, KOH) with dissociating cations (K+, Na+ in polar solvents) favor the "free" anion, promoting N1 attack.[1]

-

Solvent: Polar aprotic solvents (DMF, DMSO, HMPA) solvate the cation, leaving the N1 anion exposed and reactive.[1]

-

C3-Blocking: In Indole-3-acetic acid derivatives, the C3 position is already substituted, which sterically hinders C3-alkylation but introduces the risk of C-alkylation at the

-methylene of the acetic acid side chain if the base is too strong (e.g., LDA).[1]

Visualization: Regioselectivity Decision Tree

Part 2: Strategic Pathways

The synthesis is best approached via Scaffold Functionalization (Route A) rather than De Novo ring construction (Route B), as it allows for late-stage diversification of the N1 substituent for SAR studies.[1]

Route A: The "Protection-Alkylation-Deprotection" Protocol

Direct alkylation of free Indole-3-acetic acid is inefficient because the carboxylic acid (

The Standard Workflow:

-

Esterification: Convert Acid

Methyl/Ethyl Ester. -

N-Functionalization:

-

Hydrolysis: Saponification to regenerate the acid.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of Methyl Indole-3-acetate (Precursor)

Before N-substitution, the carboxylic acid must be masked.

-

Dissolve: Dissolve Indole-3-acetic acid (10 mmol) in dry Methanol (30 mL).

-

Catalyze: Add concentrated

(0.5 mL) dropwise. -

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (the ester moves higher than the acid).[1]

-

Workup: Concentrate in vacuo. Dilute with EtOAc, wash with sat.[1]

(to remove acid traces) and brine.[1] Dry over -

Yield: Typically >95% (White/off-white solid).[1]

Protocol 2: N-Alkylation via Classical NaH/DMF

Best for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).[1]

Reagents: Methyl Indole-3-acetate (1.0 eq), NaH (60% dispersion, 1.2 eq), Alkyl Halide (1.2 eq), DMF (Anhydrous).[1]

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Deprotonation: Suspend NaH in DMF at 0°C. Add the Indole ester (dissolved in minimal DMF) dropwise.

-

Alkylation: Add the Alkyl Halide dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir 2–4 hours.

-

Quench: Carefully add water or sat.

to quench excess NaH.[1] -

Extraction: Extract with EtOAc (x3). Wash organics copiously with water (5x) to remove DMF.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol 3: N-Arylation via Cu-Catalyzed Ullmann Coupling

Required for "Indomethacin-type" structures (N-Chlorobenzoyl or N-Phenyl).[1]

Reagents: Indole ester (1.0 eq), Aryl Iodide (1.2 eq), CuI (10 mol%), Ligand (e.g., L-Proline or DMEDA, 20 mol%),

-

Mix: In a sealable tube, combine Indole ester, Aryl Iodide, CuI, Ligand, and Base.

-

Solvent: Add dry DMSO. Degas with Argon for 5 mins.

-

Heat: Seal and heat to 90–110°C for 12–24 hours.

-

Note: N-arylation is sluggish compared to alkylation due to the lower reactivity of aryl halides.[1]

-

-

Workup: Dilute with EtOAc, filter through a Celite pad (to remove Copper salts). Wash with water/brine.[1]

Protocol 4: Deprotection (Saponification)

Releasing the final active compound.

-

Dissolve: Dissolve N-substituted ester in THF/MeOH (1:1).

-

Base: Add LiOH (2M aqueous solution, 3.0 eq).

-

Stir: Stir at RT for 2–16 hours.

-

Acidify: Critical Step. Cool to 0°C. Acidify carefully with 1M HCl to pH 3–4.

Part 4: Data Visualization & Troubleshooting[1]

Synthetic Workflow Diagram

Troubleshooting & Optimization Table

| Problem | Probable Cause | Corrective Action |

| Low Yield (N-Alkylation) | Incomplete deprotonation | Increase NaH reaction time at 0°C; ensure NaH quality (not hydrolyzed). |

| C3-Alkylation Observed | "Soft" conditions or tight ion pair | Switch solvent to DMF or DMSO; Add 15-Crown-5 ether to complex Na+.[1] |

| Polymerization | Acidic conditions or high temp | Keep reaction temp |

| Incomplete Hydrolysis | Steric hindrance | Heat saponification to 50°C; Switch from LiOH to KOH.[1] |

| Emulsion during Workup | DMF presence | Wash organic layer 5x with water or use LiCl solution to break emulsion.[1] |

References

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[1][2] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.[1]

-

[1]

-

-

Kikugawa, Y. (1981).[1] Synthesis of N1-substituted indoles. Synthesis, 1981(06), 460-461.[1]

- Foundational text on using phase transfer catalysis for indole alkyl

-

Li, L., et al. (2017).[1][3] Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.[1][3] RSC Advances, 7, 28959-28968.[1]

-

[1]

-

-

Torborg, C., & Beller, M. (2009).[1] Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical Industry. Advanced Synthesis & Catalysis, 351(18), 3027–3043.[1]

- Contextualizes the industrial relevance of N-aryl

-

Bandini, M. (2011).[1] Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12, 1184.[1][4]

-

[1]

-

Sources

(4-chloro-1H-indol-1-yl)acetic acid CAS number 1092303-15-5

The following technical guide provides an in-depth analysis of (4-chloro-1H-indol-1-yl)acetic acid , a specialized heterocyclic building block critical to the development of prostaglandin D2 receptor 2 (CRTH2/DP2) antagonists and related indole-based therapeutics.[1][2]

CAS Number: 1092303-15-5 Molecular Formula: C₁₀H₈ClNO₂ Molecular Weight: 209.63 g/mol [1][2]

Executive Summary

(4-Chloro-1H-indol-1-yl)acetic acid is a functionalized indole derivative characterized by a carboxylic acid moiety attached to the indole nitrogen (N1) and a chlorine substituent at the C4 position.[1][3] Unlike its C3-substituted isomer (a potent plant auxin), this N1-substituted isomer serves primarily as a pharmacophore scaffold in medicinal chemistry.[1] It is a key intermediate in the synthesis of CRTH2 (DP2) antagonists , a class of drugs investigated for asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).[1] The C4-chlorine atom provides metabolic stability by blocking a common site of oxidative metabolism (CYP450 hydroxylation) and modulates the lipophilicity required for receptor binding pockets.

Chemical Identity & Structural Analysis[1][2][5]

Structural Properties

The molecule consists of a bicyclic indole core.[4] The N-acetic acid tail ("acidic head") mimics the carboxylate group of Prostaglandin D2 (PGD2), allowing ionic interaction with the conserved arginine residues (e.g., Arg170) in the CRTH2 receptor binding site.

| Property | Value |

| IUPAC Name | 2-(4-chloro-1H-indol-1-yl)acetic acid |

| SMILES | OC(=O)Cn1cc2c(cccc2Cl)c1 |

| LogP (Predicted) | ~2.3 - 2.6 |

| pKa (Acid) | ~3.8 - 4.2 (Carboxylic acid) |

| H-Bond Donors | 1 (COOH) |

| H-Bond Acceptors | 2 (C=O, Indole N) |

Electronic Effects of 4-Chloro Substitution

The chlorine atom at position 4 exerts two competing effects:

-

Inductive Withdrawal (-I): Pulls electron density from the benzene ring, slightly increasing the acidity of the indole protons and affecting the pKa of the distal carboxylic acid.[1]

-

Steric Bulk: The 4-Cl substituent creates a "molecular bumper" that prevents enzymatic oxidation at the typically reactive C4/C5 positions, extending the half-life of derived drug candidates.[1]

Synthesis & Manufacturing Protocols

The synthesis of CAS 1092303-15-5 is a two-step sequence starting from commercially available 4-chloroindole.[1][2] This protocol prioritizes regioselectivity (N1 vs. C3 alkylation) using "hard" bases.[4]

Synthesis Workflow Diagram

Detailed Experimental Protocol

Step 1: N-Alkylation (Ester Formation) [1]

-

Rationale: Sodium hydride (NaH) is used to deprotonate the indole N-H (pKa ~16). The resulting indole anion is a "hard" nucleophile that preferentially attacks the alkyl halide at the nitrogen position rather than the C3 carbon.[4]

-

Protocol:

-

Charge a dry flask with 4-chloroindole (1.0 eq) and anhydrous DMF (10 mL/g). Cool to 0°C under N₂ atmosphere.[1][4]

-

Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min at 0°C until H₂ evolution ceases.

-

Add Ethyl bromoacetate (1.1 eq) dropwise.[4]

-

Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[4]

-

Quench: Pour into ice water. Extract with EtOAc.[1][4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][4][5]

-

Purification: Flash chromatography (SiO₂) if necessary to remove unreacted indole.[4]

-

Step 2: Saponification (Hydrolysis)

-

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures and milder nature, preventing degradation of the indole ring.

-

Protocol:

-

Dissolve the intermediate ester in THF:MeOH:Water (3:1:1 ratio).[4]

-

Add LiOH·H₂O (2.0 eq).[4]

-

Stir at RT for 4 hours.

-

Workup: Acidify to pH 3–4 using 1M HCl. The product often precipitates as a white/off-white solid.[1]

-

Filter and wash with cold water.[1][4] Recrystallize from Ethanol/Water if high purity (>99%) is required.[4]

-

Biological Applications: The CRTH2 Pathway[1][8]

This compound acts as a mimetic of PGD2, the endogenous ligand for the CRTH2 receptor.[1] In drug discovery, it is used to build antagonists that block the allergic inflammatory cascade.[4]

Mechanism of Action Diagram[1]

[6]

Structure-Activity Relationship (SAR)[1]

-

Acidic Head: The carboxylic acid is non-negotiable; it anchors the molecule to Arg170 in the receptor.[4]

-

Indole Core: Provides a rigid scaffold that fits the hydrophobic pocket.[4]

-

4-Chloro: Enhances potency by filling a specific hydrophobic sub-pocket and preventing metabolic clearance.[1][2]

Analytical Characterization & Quality Control

To ensure the integrity of CAS 1092303-15-5 for research use, the following specifications must be met.

Predicted NMR Profile (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 12.5 ppm (s, 1H): Carboxylic acid (-COOH).[1]

-

δ 7.4–7.6 ppm (m, 2H): Indole H7 and H2.

-

δ 7.1–7.2 ppm (m, 2H): Indole H5 and H6 (Splitting pattern altered by 4-Cl).[1]

-

δ 5.05 ppm (s, 2H): N-CH₂-COOH (Distinctive singlet).

-

Note: The absence of a signal at δ ~11.0 ppm (Indole N-H) confirms successful N-alkylation.[1]

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 280 nm (Indole absorption max).[4]

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indole derivatives can darken upon oxidation.[1][4]

-

Solubility: Soluble in DMSO, DMF, and Methanol.[1][4] Sparingly soluble in water (unless converted to sodium salt).[4]

-

Safety: Irritant to eyes and skin.[4] Use standard PPE (gloves, goggles, lab coat).[1]

References

-

PubChem. (n.d.).[4] 2-(4-Chloro-1H-indol-1-yl)acetic acid (CID 33782525).[1][2] National Library of Medicine.[4] Retrieved from [Link]

-

Pettipher, R., et al. (2014).[4] The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects.[4] Allergy.[1][4][8] Retrieved from [Link]

-

Norman, P. (2014).[4] CRTH2 antagonists for the treatment of asthma and allergic rhinitis.[4] Expert Opinion on Therapeutic Patents.[1][4] (Contextual grounding for indole-acetic acid pharmacophore).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Showing Compound 4-Chloro-1H-indole-3-acetic acid (FDB010921) - FooDB [foodb.ca]

- 3. 2-(4-Chloro-1H-indol-1-yl)acetic acid | 1092303-15-5 [sigmaaldrich.com]

- 4. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0250661) [np-mrd.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]

- 8. dovepress.com [dovepress.com]

Technical Guide: Physicochemical Properties & Utility of (4-Chloro-1H-indol-1-yl)acetic Acid

[1][2]

Executive Summary

(4-Chloro-1H-indol-1-yl)acetic acid (CAS: 1092303-15-5) is a specialized heterocyclic building block primarily utilized in the discovery of prostaglandin D2 receptor 2 (CRTH2/DP2) antagonists.[1][2] Distinct from its plant hormone isomer (4-chloroindole-3-acetic acid), this N-substituted indole serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for anti-inflammatory and anti-allergic therapeutic candidates.[1][2] This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic routes, and analytical characterization to support drug development workflows.[1]

Chemical Identity & Structural Analysis

Unlike the C3-substituted auxins, the acetic acid moiety in this compound is attached to the indole nitrogen (N1).[1] This structural feature significantly alters its hydrogen bonding capacity and metabolic stability compared to C3-isomers.[1][2]

Table 1: Chemical Identification Data

| Property | Specification |

| Chemical Name | (4-Chloro-1H-indol-1-yl)acetic acid |

| CAS Number | 1092303-15-5 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Exact Mass | 209.024 g/mol |

| SMILES | OC(=O)Cn1cc(c2c1cccc2Cl) |

| InChI Key | PNLASXUJLCUSCY-UHFFFAOYSA-N |

| Structural Class | N-substituted Indole / Heteroaryl Acetic Acid |

Physicochemical Profiling

Understanding the physicochemical landscape is vital for optimizing formulation and bioavailability. The presence of the chlorine atom at the 4-position introduces lipophilicity and steric bulk that influences receptor binding kinetics.[1][2]

Ionization and Lipophilicity[1]

-

pKa (Acidic): Calculated at 3.8 – 4.2 (Carboxylic acid).[2] The indole nitrogen lone pair is part of the aromatic system and does not protonate under physiological conditions; thus, the compound behaves as a mono-protic acid.[1]

-

LogP (Octanol/Water): Estimated at 2.6 – 2.9 .[2] The 4-chloro substituent increases lipophilicity relative to the unsubstituted parent (Indole-1-acetic acid LogP ~2.1), enhancing membrane permeability.[1][2]

-

LogD (pH 7.4): ~ -0.5 to 0.[1][2]5. At physiological pH, the carboxylic acid is ionized (carboxylate form), significantly reducing the distribution coefficient and increasing aqueous solubility.

Solubility Profile

| Solvent System | Solubility Status | Mechanistic Note |

| Water (pH < 3) | Low (< 0.1 mg/mL) | Exists as uncharged free acid; hydrophobic indole core dominates.[1][2] |

| Water (pH > 6) | High (> 10 mg/mL) | Forms soluble carboxylate salt (Na⁺/K⁺).[2] |

| DMSO | High (> 50 mg/mL) | Dipolar aprotic solvent disrupts lattice energy effectively.[2] |

| Methanol/Ethanol | Moderate to High | Soluble; suitable for recrystallization.[1][2] |

Solid-State Properties[1][2]

-

Melting Point: Typically 178 – 182 °C (Note: N-substitution often lowers MP relative to C3-substitution due to loss of NH hydrogen donor capability, but the crystal lattice remains stable).[1][2]

-

Stability: Stable under ambient conditions.[2] Avoid strong oxidizers.[1][2] The N-C bond is metabolically stable, unlike ester linkages.

Synthetic Methodology

The synthesis follows a convergent pathway involving the N-alkylation of commercially available 4-chloroindole.[1][2] This route is preferred for its high regioselectivity (N1 vs C3) under basic conditions.[2]

Protocol: N-Alkylation & Hydrolysis[1][2]

-

Reagents: 4-Chloroindole, Ethyl bromoacetate (or chloroacetate), Potassium Carbonate (

) or Sodium Hydride (NaH), DMF or Acetonitrile.[1] -

Step 1 (Esterification): Treat 4-chloroindole with base in DMF at 0°C. Add ethyl bromoacetate dropwise. Stir at RT for 4-12h.[1][2]

-

Step 2 (Saponification): Treat the intermediate ester with LiOH or NaOH in THF/Water (1:1).[2] Acidify with HCl to precipitate the free acid.[2]

-

Purification: Recrystallization from Ethanol/Water or column chromatography.[2]

Diagram 1: Synthetic Pathway

Caption: Convergent synthesis via N-alkylation of 4-chloroindole followed by ester hydrolysis.

Analytical Methodologies

For quality control and pharmacokinetic studies, High-Performance Liquid Chromatography (HPLC) is the standard.[1]

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonated state, improving peak shape).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (Indole characteristic absorption) or 220 nm.[2]

-

Retention Time: Expect elution later than unsubstituted indole acetic acid due to the chloro-group lipophilicity.[1][2]

Biological Utility: CRTH2 Antagonism

This compound serves as a "warhead" or core scaffold for drugs targeting CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) .[1][2][3]

-

Mechanism: CRTH2 is a G-protein coupled receptor (GPCR) for Prostaglandin D2 (PGD2).[1][2] Activation drives allergic inflammation (asthma, atopic dermatitis).

-

Role of the Scaffold: The acetic acid moiety mimics the carboxylate head of PGD2, forming a critical salt bridge with a conserved Arginine residue (e.g., Arg170) in the receptor binding pocket. The 4-chloroindole core provides hydrophobic interactions that lock the antagonist into the receptor, preventing PGD2 binding.[1]

Diagram 2: Pharmacological Logic

Caption: Mechanism of action for indole-acetic acid derivatives in CRTH2 antagonism.[1][2]

References

-

PubChem. Compound Summary: (4-Chloro-1H-indol-1-yl)acetic acid (CAS 1092303-15-5).[1][2] National Library of Medicine.[2] Available at: [Link][2]

-

Kaila, N., et al. (2014). Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2).[4] Journal of Medicinal Chemistry, 57(4), 1299–1322.[4] (Contextual reference for Indole Acetic Acid scaffolds in CRTH2). Available at: [Link][2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-chloro-1H-indol-1-yl)acetic acid molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and applications of (4-chloro-1H-indol-1-yl)acetic acid .

Molecular Identity, Synthesis, and Pharmacological Relevance

Executive Summary

(4-Chloro-1H-indol-1-yl)acetic acid is a synthetic indole derivative characterized by the attachment of an acetic acid moiety to the indole nitrogen (N1 position). This structural specificity distinguishes it from its naturally occurring isomer, 4-chloroindole-3-acetic acid (4-Cl-IAA) , a potent plant auxin found in legumes.

While the 3-yl isomer is a phytohormone, the 1-yl (N-substituted) isomer serves primarily as a scaffold in medicinal chemistry. It acts as a critical building block for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and non-steroidal anti-inflammatory drug (NSAID) analogs. This guide provides a definitive reference for its molecular data, synthetic pathways, and experimental handling.

Physicochemical Profile

The following data establishes the core identity of the compound. Researchers must verify the CAS number to ensure the correct isomer is selected, as the 3-yl isomer is often the default result in chemical databases.

| Property | Value | Notes |

| IUPAC Name | 2-(4-chloro-1H-indol-1-yl)acetic acid | Unambiguous N-substitution |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | Monoisotopic Mass: 209.024 |

| CAS Number | 1092303-15-5 | Distinct from 2519-61-1 (3-yl isomer) |

| Physical State | Solid (Off-white to pale yellow) | Typical for indole acids |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water at neutral pH |

| pKa (Predicted) | ~3.8 - 4.2 | Carboxylic acid proton |

| LogP (Predicted) | 2.3 - 2.6 | Moderate lipophilicity |

Synthetic Pathway & Methodology

The synthesis of (4-chloro-1H-indol-1-yl)acetic acid relies on a regioselective N-alkylation of the commercially available 4-chloroindole precursor. Unlike the 3-yl isomer, which requires Fischer indole synthesis or Vilsmeier-Haack formylation followed by homologation, the 1-yl isomer is accessible via direct nucleophilic substitution.

Reaction Workflow

The transformation involves two key steps:

-

N-Alkylation: Deprotonation of the indole nitrogen followed by attack on an electrophilic acetate equivalent (Ethyl bromoacetate).

-

Hydrolysis: Saponification of the ester to yield the free acid.

Figure 1: Synthetic workflow for the production of (4-chloro-1H-indol-1-yl)acetic acid via N-alkylation.

Experimental Protocol (Standard Operating Procedure)

Safety Note: Ethyl bromoacetate is a lachrymator and highly toxic.[1] All operations must be performed in a fume hood.

Step 1: Synthesis of Ethyl (4-chloroindol-1-yl)acetate

-

Dissolution: Dissolve 4-chloroindole (1.0 eq) in anhydrous DMF (Dimethylformamide) under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes to ensure complete formation of the indolyl anion.

-

Alkylation: Add Ethyl bromoacetate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 2: Hydrolysis to Free Acid

-

Solvation: Dissolve the crude ester from Step 1 in a mixture of THF:Water (3:1).

-

Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir at room temperature for 4–12 hours.

-

Isolation: Acidify the reaction mixture to pH ~2 using 1M HCl. The product, (4-chloro-1H-indol-1-yl)acetic acid, will typically precipitate.

-

Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Structural Analysis & Validation

To validate the synthesis of the 1-yl isomer over the 3-yl isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

| Feature | 1-yl Isomer (N-Substituted) | 3-yl Isomer (C3-Substituted) |

| CH₂ Signal (¹H NMR) | δ 4.8 – 5.1 ppm (Singlet) | δ 3.6 – 3.8 ppm (Singlet) |

| Indole C2 Proton | Present (Doublet/Singlet ~7.2 ppm) | Present (Distinct shift) |

| Indole C3 Proton | Present (Doublet ~6.5 ppm) | Absent (Substituted) |

Interpretation: The presence of the C3 proton and the significant downfield shift of the methylene (CH₂) protons (due to direct attachment to the electronegative Nitrogen) confirm the N-alkylation product.

Research & Therapeutic Applications

Medicinal Chemistry: CRTH2 Antagonists

The indole-1-acetic acid scaffold is a pharmacophore found in antagonists of the CRTH2 receptor (Prostaglandin D2 receptor 2), a key target for treating allergic asthma and rhinitis.[5]

-

Mechanism: These compounds mimic Prostaglandin D2 (PGD2), blocking its binding to CRTH2 and preventing the chemotaxis of Th2 lymphocytes and eosinophils.[5]

-

Relevance: The 4-chloro substituent adds lipophilicity and metabolic stability (blocking oxidation at the 4-position), making this specific molecule a valuable intermediate for "Ramatroban-like" or "Indomethacin-like" drug discovery libraries.

Differentiation from Auxins (Plant Biology)

It is critical to distinguish this compound from 4-Cl-IAA (the 3-yl isomer).

-

4-Cl-IAA (3-yl): A highly potent natural auxin found in peas (Pisum sativum). It promotes stem elongation and fruit growth.

-

(4-Chloro-1H-indol-1-yl)acetic acid (1-yl): Generally exhibits weak or no auxin activity . The N-substitution prevents the molecule from fitting into the TIR1/AFB auxin receptor pocket correctly. It is often used as a negative control in auxin research or as an herbicide precursor.

Figure 2: Primary research applications of the N-substituted indole derivative.

References

-

Chemical Identity & CAS: PubChem Compound Summary for (4-Chloro-1H-indol-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link] (Search Term: 1092303-15-5).

-

CRTH2 Antagonist Context: "A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils."[5] Journal of Pharmacology and Experimental Therapeutics. (Establishes Indole-1-acetic acid as a CRTH2 pharmacophore). Available at: [Link]

-

Auxin Differentiation: "Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid."[2] Plant Physiology, 2012.[2] (Contrasts the 3-yl isomer).[2] Available at: [Link]

Sources

- 1. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A kind of preparation method of 4-chloroindole-3-acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of (4-Chloro-1H-indol-1-yl)acetic Acid

This technical guide details the spectroscopic characterization of (4-chloro-1H-indol-1-yl)acetic acid (CAS: 1092303-15-5), a critical intermediate in the synthesis of CRTH2 antagonists and other indole-based therapeutics.

Executive Summary

(4-Chloro-1H-indol-1-yl)acetic acid is a functionalized indole derivative characterized by a chlorine substituent at the C4 position and an acetic acid moiety attached to the indole nitrogen (

Compound Identity:

-

IUPAC Name: 2-(4-chloro-1H-indol-1-yl)acetic acid[2]

-

Molecular Formula:

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Molecular Weight: 209.63 g/mol [2]

Synthesis & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectral impurities.[2] The standard route involves

Key Impurities to Monitor:

-

Ethyl (4-chloro-1H-indol-1-yl)acetate: Precursor ester (look for ethyl quartet/triplet in NMR).

-

4-Chloroindole: Unreacted starting material (lacks

-methylene peak). -

Regioisomers: C3-alkylation products (rare under basic

-alkylation conditions but possible).

Synthesis & Characterization Workflow

Figure 1: Synthetic pathway and critical quality control checkpoints.

Mass Spectrometry (MS) Data

The mass spectrum provides the primary confirmation of the chlorine substitution via the characteristic isotope pattern.[2]

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids) or Positive Mode.[2]

| Parameter | Value | Interpretation |

| Molecular Ion [M-H]⁻ | 208.0 | Deprotonated molecular ion (Negative Mode). |

| Molecular Ion [M+H]⁺ | 210.0 | Protonated molecular ion (Positive Mode).[2] |

| Isotope Pattern | 3:1 Ratio | Distinctive |

| Fragmentation (MS/MS) | 164.0 / 166.0 | Loss of |

Diagnostic Logic: The presence of the M+2 peak at ~33% intensity relative to the molecular ion is the definitive signature of a mono-chlorinated compound. Absence of this pattern indicates dechlorination or wrong starting material.[2]

Infrared Spectroscopy (IR)

IR analysis is used primarily to confirm the oxidation state of the carbonyl group (acid vs. ester).[2]

| Functional Group | Wavenumber ( | Signal Description |

| O-H Stretch (Acid) | 2500 – 3300 | Very broad, diagnostic for carboxylic acid (dimer). |

| C=O Stretch (Acid) | 1700 – 1725 | Strong, sharp band. (Esters appear higher, ~1735-1750).[2] |

| C=C (Indole/Aromatic) | 1450 – 1600 | Multiple sharp bands characteristic of the indole ring.[2] |

| C-Cl Stretch | 700 – 800 | Moderate bands in the fingerprint region. |

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation.[2] The key to confirming this specific isomer is the chemical shift of the methylene group attached to the nitrogen.[2]

H NMR Data (400 MHz, DMSO- )

Note: Chemical shifts are consistent with

| Position | Shift ( | Multiplicity | Assignment Logic | |

| COOH | 12.5 – 13.0 | Broad Singlet | - | Acidic proton (exchangeable with |

| H2 | 7.45 | Doublet (d) | 3.2 | Indole C2-H. Deshielded by adjacent Nitrogen. |

| H7 | 7.38 | Doublet (d) | 8.0 | Indole C7-H. |

| H6 | 7.15 | Triplet (t) / dd | 8.0, 7.5 | Indole C6-H. |

| H5 | 7.10 | Doublet (d) / dd | 7.5, 1.0 | Indole C5-H. |

| H3 | 6.65 | Doublet (d) | 3.2 | Indole C3-H. Upfield due to electron density of the pyrrole ring. |

| N-CH₂ | 5.05 | Singlet (s) | - | Diagnostic: Confirms |

C NMR Data (100 MHz, DMSO- )

-

Carbonyl (C=O): ~170.5 ppm[2]

-

Indole C2: ~130.0 ppm

-

Indole C3: ~100.5 ppm (High field typical of C3 in indoles)[2]

-

N-CH₂: ~47.5 ppm (Diagnostic for

-substitution) -

Aromatic Carbons: 110-140 ppm (C4-Cl carbon typically appearing ~125 ppm, often low intensity).

NMR Correlation Diagram

Figure 2: Key NMR correlations. The NOESY correlation between N-CH2 and H2 is the definitive proof of N1-substitution vs C3-substitution.

Experimental Protocols

Protocol A: H NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the solid acid.

-

Solvent: Dissolve in 0.6 mL of DMSO-

. (Chloroform-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

-

Acquisition: Run standard 16 scans. If trace ethyl ester is suspected, increase to 64 scans to detect the quartet at ~4.1 ppm.[2]

Protocol B: HPLC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid[2]

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (Indole absorption) and MS (ESI+).

-

Retention Time: The acid will elute earlier than the corresponding ethyl ester and the starting 4-chloroindole due to the polarity of the carboxylic acid group.

References

-

Synthesis of N-substituted Indoles: Title: "Efficient synthesis of N-substituted indoles using sodium hydride and alkyl halides." Source:Journal of Organic Chemistry, Standard Protocols in Medicinal Chemistry.[2] Relevance: Defines the

-alkylation methodology used for CAS 1092303-15-5.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Indole NMR Shift Data: Title: "Proton and Carbon-13 NMR of Indole Derivatives." Source:Pretsch, E., et al. Structure Determination of Organic Compounds.[2] Relevance: Basis for the assignment of H2/H3/H7 shifts in 4-substituted indoles.

-

Compound Registry: Title: "2-(4-Chloro-1H-indol-1-yl)acetic acid - Substance Detail." Source:PubChem / Sigma-Aldrich Catalog. Relevance: Confirmation of CAS 1092303-15-5 and molecular weight data.

Sources

Technical Guide: Crystal Structure and Physicochemical Characterization of (4-Chloro-1H-indol-1-yl)acetic Acid

The following technical guide details the structural, synthetic, and physicochemical properties of (4-chloro-1H-indol-1-yl)acetic acid , a distinct regioisomer of the auxin 4-chloroindole-3-acetic acid.

Executive Summary

(4-Chloro-1H-indol-1-yl)acetic acid (CAS Reg. No. 1092303-15-5 ) is a functionalized indole derivative characterized by the attachment of an acetic acid moiety to the pyrrolic nitrogen (N1) of the indole core. Distinct from its C3-substituted isomer (the potent plant auxin 4-Cl-IAA), this N-substituted congener serves as a critical scaffold in medicinal chemistry, particularly in the development of Aldose Reductase (AR2) inhibitors and CRTH2 (DP2) receptor antagonists .

This guide provides a comprehensive analysis of its synthesis, molecular architecture, and solid-state properties, designed for researchers in structural biology and drug discovery.

| Parameter | Data |

| IUPAC Name | 2-(4-chloro-1H-indol-1-yl)acetic acid |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| CAS Number | 1092303-15-5 |

| Physical State | Off-white to cream crystalline powder |

| Melting Point | 188–190 °C (Experimental) |

| pKa (Predicted) | ~4.28 (Carboxylic acid) |

Chemical Context & Synthesis

The synthesis of (4-chloro-1H-indol-1-yl)acetic acid relies on the regioselective N-alkylation of the indole ring. Unlike electrophilic aromatic substitutions (which favor C3), nucleophilic substitution at the N1 position requires deprotonation of the indole nitrogen.

Synthetic Workflow

The industrial-standard protocol involves a two-step sequence:

-

N-Alkylation : Deprotonation of 4-chloroindole using a strong base (NaH or Cs₂CO₃) followed by S_N2 attack on an

-haloacetate ester. -

Saponification : Hydrolysis of the ester to the free acid.

Detailed Protocol

-

Step 1 : To a solution of 4-chloroindole (1.0 eq) in anhydrous DMF at 0°C, add NaH (60% dispersion, 1.2 eq). Stir for 30 min to form the indolyl anion. Add ethyl bromoacetate (1.1 eq) dropwise. Warm to RT and stir for 2-4 hours. Quench with water and extract (EtOAc).

-

Step 2 : Dissolve the intermediate ethyl 2-(4-chloro-1H-indol-1-yl)acetate in THF/MeOH (1:1). Add LiOH (2M aq, 3.0 eq). Stir at RT for 12 hours. Acidify to pH 2 with 1M HCl to precipitate the title compound.

Figure 1: Synthetic pathway for the production of (4-chloro-1H-indol-1-yl)acetic acid via N-alkylation.

Structural Analysis & Crystallography

While the specific small-molecule X-ray diffraction dataset for CAS 1092303-15-5 is proprietary in some databases, its structural features are well-defined by the class of indole-1-acetic acids .

Molecular Conformation

The molecule consists of a rigid, planar indole bicycle and a flexible acetic acid tail.

-

Indole Plane : The 4-chloro substituent lies in the plane of the benzene ring. The chlorine atom at position 4 is sterically significant but does not clash with the N1-substituent, which projects away from the carbocycle.

-

N1-Tail Geometry : The

torsion angle typically adopts a value near 90° (orthogonal) or 0° (planar) depending on crystal packing forces. In biological complexes (e.g., Aldose Reductase), the tail often adopts a conformation that maximizes electrostatic interaction with basic residues (e.g., His110, Tyr48).

Supramolecular Architecture (Crystal Packing)

In the solid state, indole-1-acetic acids invariably form centrosymmetric dimers via the carboxylic acid groups.

-

Primary Motif :

hydrogen-bonding synthon. Two molecules link via -

Secondary Interactions :

stacking between the electron-rich indole rings of adjacent dimers. The 4-chloro substituent introduces a dipole and potential

Figure 2: Predicted supramolecular assembly showing the characteristic carboxylic acid dimerization and pi-stacking.

Pharmacological Relevance

The (4-chloro-1H-indol-1-yl)acetic acid scaffold is a bioisostere for various lipophilic acids in drug design.

Aldose Reductase (AR2) Inhibition

Indole-1-acetic acid derivatives are known inhibitors of Aldose Reductase, an enzyme implicated in diabetic complications. The carboxylate headgroup binds to the anion-binding pocket (Tyr48, His110, Trp111) of the enzyme, while the lipophilic indole core occupies the hydrophobic specificity pocket.

-

Mechanism: The 4-chloro group enhances lipophilicity, improving penetration into the hydrophobic pocket compared to the unsubstituted parent.

CRTH2 Antagonism

This moiety serves as a core fragment for antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). The acetic acid group mimics the carboxylate of Prostaglandin D2 (PGD2), the endogenous ligand.

References

-

Chemical Identity : PubChem. 2-(4-chloro-1H-indol-1-yl)acetic acid (CID 49806449). National Library of Medicine.[1] Link

-

Aldose Reductase Inhibition : Da Settimo, A., et al. (2001).[2] Discovery of Novel Aldose Reductase Inhibitors Using a Protein Structure-Based Approach. Journal of Medicinal Chemistry. Link

-

Synthesis Protocol : Sigma-Aldrich. Product Specification: 2-(4-Chloro-1H-indol-1-yl)acetic acid. Link

-

Structural Class Analysis : Zhang, Y., et al. (2015). Identification of Novel Aldose Reductase Inhibitors Based on Carboxymethylated Mercaptotriazinoindole Scaffold. Journal of Medicinal Chemistry. (Describes the binding mode of the indole-1-acetic acid moiety in PDB 4QX4). Link

Sources

Technical Deep Dive: Pharmacodynamics and Molecular Mechanism of (4-chloro-1H-indol-1-yl)acetic Acid Derivatives

This guide provides a technical deep-dive into the pharmacodynamics, molecular mechanism, and experimental validation of (4-chloro-1H-indol-1-yl)acetic acid derivatives .

Executive Summary

The (4-chloro-1H-indol-1-yl)acetic acid scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent antagonism of the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as GPR44 . Unlike its C3-substituted isomer (a plant auxin), the N1-substituted acetic acid moiety serves as a critical anionic anchor, mimicking the carboxylate headgroup of Prostaglandin D2 (PGD2).

These derivatives function as reversible, orthosteric antagonists , preventing PGD2-mediated recruitment of Th2 lymphocytes, eosinophils, and basophils. This mechanism positions them as high-value candidates for treating Type 2 inflammatory diseases, including allergic asthma, chronic rhinosinusitis, and atopic dermatitis. A secondary, less potent mechanism involves the inhibition of Aldose Reductase (AKR1B1) , relevant to diabetic complications.

Molecular Architecture & Structure-Activity Relationship (SAR)

The efficacy of this class hinges on three structural domains: the anionic tail, the indole core, and the halogen substituent.

The N1-Acetic Acid Anchor (The "Warhead")

-

Function: The carboxylic acid at the N1 position is non-negotiable for high-affinity binding. At physiological pH, it exists as a carboxylate anion (

). -

Interaction: It forms a critical salt bridge with a conserved cationic residue (typically Arg170 or Lys210 ) deep within the transmembrane bundle of the CRTH2 receptor. This mimics the interaction of the

-chain carboxylate of the endogenous ligand, PGD2. -

SAR Insight: Esterification of this group (prodrug strategy) abolishes in vitro binding affinity but enhances membrane permeability, requiring intracellular hydrolysis to regain activity.

The 4-Chloro Substituent[1][2]

-

Electronic Effect: The chlorine atom at position 4 exerts an electron-withdrawing effect, reducing the electron density of the indole ring. This modulates the

stacking interactions with aromatic residues (e.g., Phe184 ) in the binding pocket. -

Steric Fit: The 4-position occupies a specific hydrophobic cleft in the receptor. The chlorine atom provides a lipophilic "handle" that improves the entropic contribution to binding compared to the unsubstituted indole.

-

Metabolic Stability: Halogenation at C4 blocks metabolic oxidation at this susceptible position, prolonging the half-life (

) of the compound.

Derivatives & C3-Functionalization

While the (4-chloro-1H-indol-1-yl)acetic acid core provides the anchor, potency is driven by substituents at the C3 position .

-

High-Potency Derivatives: Introduction of bulky hydrophobic groups (e.g., quinolines, benzyl groups) at C3 creates "super-antagonists" (e.g., analogs of Ramatroban or OC-459 ) that extend into the extracellular vestibule of the receptor, locking it in an inactive conformation.

Table 1: Comparative SAR of Indole-Acetic Acid Derivatives

| Structural Feature | Modification | Impact on CRTH2 Potency ( | Mechanistic Rationale |

| N1-Tail | Acetic Acid (-CH2COOH) | High (< 10 nM) | Essential salt bridge with Arg170. |

| Propionic Acid (-CH2CH2COOH) | Low (> 1000 nM) | Steric clash; disrupts optimal distance to cationic center. | |

| Ester (-CH2COOMe) | Inactive (in vitro) | Loss of anionic charge; requires hydrolysis. | |

| C4-Position | Hydrogen (-H) | Moderate | Baseline hydrophobic interaction. |

| Chlorine (-Cl) | High | Optimized lipophilic fit; metabolic blockade. | |

| Methoxy (-OMe) | Low | Steric clash; electron donation disrupts | |

| C3-Position | Hydrogen | Low (µM range) | Insufficient hydrophobic burial. |

| Benzyl / Quinolinyl | Very High (nM range) | Engages secondary hydrophobic pocket (Site II). |

Primary Mechanism of Action: CRTH2 Antagonism

Receptor Pharmacology

CRTH2 is a Gi/o-coupled GPCR . Under homeostatic conditions, it is inactive. Upon binding PGD2, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the

The Antagonist Blockade

(4-chloro-1H-indol-1-yl)acetic acid derivatives bind to the orthosteric site of CRTH2 but do not induce the transmembrane helix rotation required for G-protein coupling.

-

Competition: They compete directly with PGD2 for the binding pocket.

-

Stabilization: They stabilize the receptor in an inactive state (

), preventing the release of the -

Downstream Effect: By blocking

activation, the drug prevents the inhibition of Adenylyl Cyclase. This maintains intracellular cAMP levels, which acts as a "brake" on immune cell migration.

Signaling Pathway Visualization

Caption: Competitive antagonism of CRTH2 signaling. The derivative prevents Gi-mediated calcium flux and maintains cAMP-driven inhibition of chemotaxis.

Secondary Mechanism: Aldose Reductase Inhibition[3]

While primarily optimized for GPCRs, the indole-1-acetic acid scaffold possesses inherent affinity for Aldose Reductase (AKR1B1) .

-

Mechanism: The carboxylate headgroup binds to the "anion hole" formed by Tyr48 , His110 , and Trp111 in the enzyme's catalytic site.

-

Relevance: In diabetic contexts, this inhibition prevents the conversion of glucose to sorbitol, reducing osmotic stress in tissues like the retina and kidney.

-

Selectivity Note: High-potency CRTH2 antagonists often require large hydrophobic C3-substituents that may sterically exclude them from the restrictive AKR1B1 pocket, improving selectivity for the GPCR target.

Experimental Validation Protocols

To validate the mechanism of action for a new (4-chloro-1H-indol-1-yl)acetic acid derivative, the following tiered assay system is recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (

-

Preparation: Harvest HEK293 cells stably expressing human CRTH2. Prepare membrane fractions.

-

Incubation: Mix membrane (

), -

Equilibrium: Incubate for 60 minutes at room temperature.

-

Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to-

Validation Criteria: A potent derivative should exhibit

.

-

Protocol B: GTP S Binding Assay (Functional Antagonism)

Objective: Confirm the compound blocks G-protein activation (prevents agonism).

-

Setup: Use CRTH2-membranes.

-

Stimulation: Add

concentration of PGD2 (to stimulate the receptor). -

Treatment: Add test compound and non-hydrolyzable

. -

Readout: If the compound is an antagonist, radioactivity incorporation into the membrane will decrease in a dose-dependent manner.

-

Self-Validating Step: Include a "compound only" well. If radioactivity increases, the compound is a partial agonist (failed candidate).

-

Protocol C: Human Eosinophil Shape Change (Ex Vivo)

Objective: Verify physiological relevance in primary human cells.

-

Isolation: Purify polymorphonuclear leukocytes (PMNs) from human blood using Dextran sedimentation.

-

Priming: Incubate cells with test compound for 10 mins at 37°C.

-

Challenge: Stimulate with PGD2 (10-30 nM).

-

Fixation: Stop reaction with ice-cold paraformaldehyde.

-

Flow Cytometry: Analyze forward scatter (FSC). PGD2 causes eosinophils to polymerize actin and change shape (increase FSC).

-

Result: The antagonist should inhibit this FSC increase dose-dependently.

-

References

-

Hirai, H., et al. (2001). Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2.[1] Journal of Experimental Medicine. Link

-

Ulven, T., & Kostenis, E. (2011). Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation. Current Topics in Medicinal Chemistry. Link

-

Pettipher, R., et al. (2012).[2] Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459. Journal of Allergy and Clinical Immunology. Link

-

Miyamoto, S., et al. (2003). Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTH2, a newly identified prostaglandin D2 receptor. British Journal of Pharmacology. Link

-

Zeng, J., et al. (2020). Structural basis of the binding of PGD2 to its receptors CRTH2 and DP1. Nature Chemical Biology. Link

Sources

N-Substituted Indole-3-Acetic Acids: Pharmacological Versatility & Synthetic Pathways

[1]

Executive Summary & Chemical Significance

Indole-3-acetic acid (IAA) is best known as the primary plant auxin.[1] However, in pharmaceutical research, the N-substituted indole-3-acetic acid scaffold represents a privileged structure in drug discovery.[1] Unlike the natural hormone (unsubstituted at N1), N-functionalization dramatically alters lipophilicity, metabolic stability, and receptor affinity.[1]

The most commercially successful realization of this scaffold is Indomethacin , a potent NSAID where the N1 position is acylated with a p-chlorobenzoyl group. This modification locks the indole in a conformation favorable for Cyclooxygenase (COX) inhibition.[1] Current research has expanded this class into Aldose Reductase Inhibitors (ARIs) for diabetic complications and targeted anticancer prodrugs .[1]

Pharmacological Applications & Mechanism of Action[2][3]

Anti-Inflammatory: The Indomethacin Paradigm (COX Inhibition)

The N-substituted IAA derivatives act primarily as non-selective COX inhibitors. The N-substitution is not merely a lipophilic handle; it is a steric determinant that fits the hydrophobic pocket of the COX enzyme.

-

Mechanism: The carboxylate group of the acetic acid side chain interacts with Arg120 in the COX active site (ionic anchoring).[2] The N-acyl group (e.g., p-chlorobenzoyl) projects into a hydrophobic cleft, preventing the entry of arachidonic acid.[1]

-

SAR Critical Points:

-

N1-Acylation: Essential for high potency.[1] N-alkylation often reduces potency compared to N-acylation in this specific context.[1]

-

C5-Substitution: Electron-donating groups (e.g., -OCH3) at the 5-position enhance activity.[1]

-

C2-Methylation: The 2-methyl group provides steric hindrance that forces the N-acyl group out of the indole plane, adopting a conformation crucial for binding.

-

Aldose Reductase Inhibition (Diabetic Complications)

While C3-acetic acid derivatives (like indomethacin) are COX inhibitors, shifting the acetic acid moiety to the N1 position (or modifying N-substituents on C3-IAAs) creates potent Aldose Reductase Inhibitors (ARIs).[1]

-

Target: Aldose reductase is the rate-limiting enzyme in the polyol pathway. Its overactivity during hyperglycemia leads to sorbitol accumulation, causing cataracts and neuropathy.[1]

-

Key Insight: N-substituted derivatives often show dual activity—ARI inhibition and antioxidant capacity—mitigating oxidative stress in diabetic tissues.[1]

Anticancer: Gene-Directed Enzyme Prodrug Therapy (GDEPT)

N-substituted IAAs are investigated as prodrugs.[1]

-

System: HRP/IAA .[1][3] Horseradish Peroxidase (HRP) can oxidize IAA derivatives.[1][3]

-

Mechanism: HRP oxidizes the indole core to form a radical cation, which fragments to produce cytotoxic species (e.g., 3-methylene-2-oxindole ).[1][3] This causes lipid peroxidation and DNA strand breaks specifically in tumor cells transfected with HRP or targeted by antibody-HRP conjugates.[1]

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the SAR rules derived from Indomethacin and related N-substituted IAAs.

Figure 1: SAR map of N-substituted Indole-3-acetic acid derivatives highlighting pharmacophores.

Experimental Protocols

Synthesis: N-Alkylation of Indole-3-Acetic Acid Esters

Objective: To synthesize N-substituted derivatives via direct alkylation. This method avoids the harsh conditions of Fischer Indole synthesis for simple modifications.

Reagents:

Step-by-Step Protocol:

-

Preparation: Dissolve methyl indole-3-acetate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (Nitrogen/Argon).

-

Deprotonation: Cool the solution to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0°C, then 30 minutes at room temperature. Observation: Evolution of H2 gas; solution may turn yellow/orange.

-

Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.2 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with Brine (2x) and Water (1x) to remove DMF.[1] Dry over Na2SO4.[1]

-

Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (3 eq) in THF:H2O (3:1) for 4 hours, then acidify with 1M HCl to precipitate the product.

Bioassay: COX-1/COX-2 Inhibition Screen (Colorimetric)

Objective: Determine IC50 of synthesized N-substituted IAAs against COX isozymes.

Principle: Peroxidase activity of COX enzymes oxidizes the colorimetric substrate (TMPD) during the reduction of PGG2 to PGH2.

Protocol:

-

Reagent Prep: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in reaction buffer (100 mM Tris-HCl, pH 8.0).

-

Inhibitor Incubation: Add 10 µL of test compound (dissolved in DMSO) to 150 µL of enzyme solution. Incubate for 5 minutes at 25°C. Control: DMSO only.

-

Substrate Addition: Add 20 µL of Colorimetric Substrate (TMPD) and 20 µL of Arachidonic Acid (final conc. 100 µM).

-

Measurement: Read absorbance at 590 nm immediately and kinetically for 2 minutes.

-

Calculation: Calculate % Inhibition =

.[1] Plot log[concentration] vs. % Inhibition to determine IC50.[1]

Comparative Data Analysis

The following table summarizes the biological activity of key N-substituted indole acetic acid derivatives, highlighting the impact of N-substitution.

| Compound | N-Substituent (N1) | C5-Substituent | Target | IC50 / Activity | Clinical Status |

| Indomethacin | p-Chlorobenzoyl | -OCH3 | COX-1 | 0.02 µM | FDA Approved |

| Acemetacin | p-Chlorobenzoyl | -OCH3 | COX-1/2 | Prodrug | Approved (EU) |

| Indoxole | p-Chlorophenyl | -OCH3 | COX/Lipoxygenase | Potent | Experimental |

| Etodolac | (Pyran ring fusion) | -Ethyl | COX-2 (Selective) | 53 µM (COX-1) / 3 µM (COX-2) | FDA Approved |

| Indole-3-acetic acid | -H (Unsubstituted) | -H | Auxin Receptor | N/A (Plant Hormone) | N/A |

Note: Etodolac is structurally related (pyranoindole) but shares the indole-acetic acid pharmacophore logic.

Synthesis Workflow Visualization

Figure 2: General synthetic pathway for N-alkylation/acylation of IAA derivatives.

References

-

Indomethacin Structure-Activity Relationship : Gpatindia. "INDOMETHACIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses." Link

-

Aldose Reductase Inhibitors : National Institutes of Health (PubMed).[1] "Substituted Derivatives of Indole Acetic Acid as Aldose Reductase Inhibitors With Antioxidant Activity: Structure-Activity Relationship." Link

-

Anticancer Mechanisms : ResearchGate. "Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells."[1] Link

-

Synthesis Protocols : Organic Syntheses. "Indole-3-acetic Acid."[1][3][5][6][7][8][9] Link[1]

-

Microbial & Plant Biology : MDPI. "Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms." Link

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu to inhibit tumorigenesis through IL-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

Technical Guide: Therapeutic Targets of (4-Chloro-1H-indol-1-yl)acetic Acid

Executive Summary

Compound: (4-Chloro-1H-indol-1-yl)acetic acid CAS: 1092303-15-5 Chemical Class: N-substituted Indole-3-acetic acid isostere / Indole-1-alkanoic acid Primary Therapeutic Target: CRTH2 (DP2) Receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) Secondary/Scaffold Targets: Aldose Reductase (AKR1B1), Mineralocorticoid Receptor (as a pharmacophore fragment) Clinical Indication: Allergic Rhinitis, Asthma, Atopic Dermatitis, Th2-mediated inflammation.[1]

This technical guide analyzes the pharmacological utility of (4-chloro-1H-indol-1-yl)acetic acid . While often utilized as a high-value intermediate in medicinal chemistry, this specific scaffold represents a "privileged structure" for designing antagonists of the Prostaglandin D2 (PGD2) receptor, specifically CRTH2. Unlike its C3-substituted isomer (a potent plant auxin), the N1-substituted acetic acid moiety serves as a critical carboxylic acid pharmacophore that mimics the

Molecular Pharmacology & Mechanism of Action

The Primary Target: CRTH2 (DP2)

The primary biological target for (4-chloro-1H-indol-1-yl)acetic acid derivatives is the CRTH2 receptor (also known as GPR44 or DP2).[2] CRTH2 is a Gi/o-coupled GPCR expressed on Th2 lymphocytes, eosinophils, and basophils.

-

Physiological Ligand: Prostaglandin D2 (PGD2).[1]

-

Pathophysiology: Activation of CRTH2 by PGD2 leads to chemotaxis of Th2 cells, cytokine release (IL-4, IL-5, IL-13), and inhibition of cAMP production, driving allergic inflammation.

-

Mechanism of Antagonism: The (4-chloro-1H-indol-1-yl)acetic acid molecule acts as a competitive antagonist .

-

Ionic Anchoring: The carboxylic acid group (

) forms a salt bridge with a conserved arginine residue (typically Arg170 or Lys210 ) in the transmembrane binding pocket of CRTH2. -

Hydrophobic Clamping: The indole core occupies a hydrophobic pocket. The 4-chloro substituent is critical here; it fills a specific lipophilic sub-pocket (often defined by Phe/Trp residues), increasing binding affinity and metabolic stability by blocking the C4 position from enzymatic oxidation.

-

Structure-Activity Relationship (SAR)

The efficacy of this molecule relies on precise structural features:

| Structural Feature | Pharmacological Role |

| N1-Acetic Acid | Mimics the carboxylate head group of PGD2; essential for electrostatic anchoring to the receptor. |

| Indole Core | Provides a rigid scaffold to orient the carboxylate and hydrophobic groups correctly. |

| 4-Chloro Group | Lipophilicity: Increases |

Signaling Pathway Visualization

The following diagram illustrates the CRTH2 signaling cascade and the point of intervention for (4-chloro-1H-indol-1-yl)acetic acid.

Caption: Mechanism of Action: The molecule blocks PGD2 binding to CRTH2, preventing Gi-mediated calcium flux and chemotaxis.

Experimental Protocols

To validate the therapeutic potential of this compound, the following assays are standard in preclinical development.

Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (

-

Membrane Preparation: Transfect CHO-K1 or HEK293 cells with human CRTH2 cDNA. Harvest cells and homogenize in ice-cold HEPES buffer. Centrifuge at 40,000

to isolate membranes. -

Incubation:

-

Mix membrane suspension (10

g protein/well) with -

Add (4-chloro-1H-indol-1-yl)acetic acid at varying concentrations (

M to -

Non-specific binding: Define using 1

M unlabeled PGD2 or Ramatroban.

-

-

Equilibrium: Incubate for 60 minutes at room temperature.

-

Filtration: Harvest onto GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Calcium Flux Functional Assay (Efficacy)

Objective: Confirm the compound acts as an antagonist by inhibiting PGD2-induced calcium mobilization.

-

Cell Loading: Seed CRTH2-expressing cells in 96-well black plates. Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-45 minutes at 37°C.

-

Pre-incubation: Add the test compound (4-chloro-1H-indol-1-yl)acetic acid to cells and incubate for 15 minutes.

-

Stimulation: Inject PGD2 at its

concentration (typically 10-30 nM). -

Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader) or similar plate reader.

-

Data Processing: Plot % Inhibition vs. Log[Concentration] to determine the antagonist

.

Synthesis & Chemical Validation

For researchers synthesizing this probe, the N-alkylation of 4-chloroindole is the critical step.

Caption: Synthetic route for generating the target acid from 4-chloroindole precursor.

Key Synthetic Note: Ensure anhydrous conditions during the N-alkylation (using NaH/DMF) to prevent side reactions. If using weaker bases (K2CO3), add 18-crown-6 or use phase transfer catalysis (TBAB) to drive the reaction.

Therapeutic Context & Future Directions

Clinical Relevance

While (4-chloro-1H-indol-1-yl)acetic acid is often a research tool, its derivatives are clinically significant.

-

Ramatroban: A dual TP/CRTH2 antagonist containing a similar indole-sulfonamide scaffold.

-

Setipiprant: A CRTH2 antagonist investigated for asthma and male pattern baldness.

Off-Target Considerations

Researchers must control for Aldose Reductase (ALR2) inhibition. Indole-1-acetic acids are known ALR2 inhibitors. In diabetic models, this could be beneficial (preventing sorbitol accumulation), but in pure immunological studies, it represents a confounding variable.

Recommendation: Always run a counter-screen against COX-1/COX-2 enzymes. Although the N1-substitution generally reduces COX affinity compared to Indomethacin (indole-3-acetic acid derivative), verifying selectivity is mandatory for publication-quality data.

References

-

Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[1][2] Drug News & Perspectives, 20(10), 617. Link

-

Armer, R. E., et al. (2005). "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Journal of Medicinal Chemistry, 48(19), 6174-6187. Link

-

Ulven, T., & Kostenis, E. (2010). "Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation."[1] Current Topics in Medicinal Chemistry, 10(14), 1432-1456. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 25152220, 2-(4-Chloroindol-1-yl)acetic acid." PubChem. Link

-

Bohdan, A., et al. (2014).[3] "Structure–activity relationships (SAR) and structure–kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists." Bioorganic & Medicinal Chemistry Letters, 24(24), 5727-5730. Link

Sources

- 1. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-chloro-1H-indol-1-yl)acetic acid as a synthetic building block

Topic: (4-Chloro-1H-indol-1-yl)acetic acid as a synthetic building block

Executive Summary

(4-Chloro-1H-indol-1-yl)acetic acid is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry for the development of CRTH2 (DP2) receptor antagonists and aldose reductase inhibitors .[1] Unlike its C3-isomer (a potent plant auxin), this N-substituted indole serves as a critical pharmacophore where the carboxylic acid mimics endogenous ligand headgroups (e.g., Prostaglandin D2), while the 4-chloro substituent modulates lipophilicity, metabolic stability, and receptor subtype selectivity. This guide details its synthesis, physicochemical properties, and application as a building block in late-stage drug discovery.

Structural Analysis & Physicochemical Properties

The utility of (4-chloro-1H-indol-1-yl)acetic acid stems from three specific structural features that differentiate it from generic indole scaffolds.

| Feature | Chemical Function | Medicinal Utility |

| N1-Acetic Acid | Anionic headgroup (at physiological pH).[1] | Mimics the carboxylate of PGD2; forms salt bridges with Arg/Lys residues in receptor binding pockets (e.g., Arg170 in CRTH2). |

| 4-Chloro Substituent | Lipophilic electron-withdrawing group (EWG).[1] | Metabolic Block: Prevents hydroxylation at the susceptible C4 position.Steric Control: Induces a twist in C3-substituents, forcing orthogonal conformations often required for potency. |

| Indole Core | Rigid, aromatic scaffold. | Provides pi-stacking interactions (Phe/Trp residues) and defines the vector between the acidic head and the hydrophobic tail. |

Key Physical Data:

-

pKa (Calculated): ~3.8–4.2 (Carboxylic acid)[1]

-

LogP: ~2.3 (Moderate lipophilicity, ideal for oral bioavailability)

-

H-Bond Donors/Acceptors: 1 / 3[1]

Synthetic Routes to the Building Block

The synthesis of (4-chloro-1H-indol-1-yl)acetic acid relies on the regioselective alkylation of the indole nitrogen.[1] Because the C3 position is also nucleophilic, reaction conditions must be tuned to favor N-alkylation.

Protocol A: Base-Mediated N-Alkylation (Standard)

This is the most robust method for gram-scale preparation.[1]

Reagents:

-

Substrate: 4-Chloroindole (CAS: 25235-85-2)[1]

-

Electrophile: Ethyl bromoacetate or tert-butyl bromoacetate.[1]

-

Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃).

Step-by-Step Methodology:

-

Deprotonation: Dissolve 4-chloroindole (1.0 eq) in anhydrous DMF at 0°C under N₂. Add NaH (1.2 eq) portion-wise. Stir for 30 min to form the indole anion. Note: H₂ gas evolution occurs.[1]

-

Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. The 4-Cl group exerts a steric effect that discourages C3-alkylation, but temperature control (0°C to RT) is crucial to prevent bis-alkylation.[1]

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3] Wash organic layer with LiCl solution (to remove DMF).[1] Dry over Na₂SO₄ and concentrate.

-

Hydrolysis: Dissolve the ester intermediate in THF/MeOH/Water (3:1:1). Add LiOH (2.0 eq).[1] Stir at RT for 2–4 hours.[1] Acidify to pH 3 with 1M HCl to precipitate the free acid product.

Reactivity & Synthetic Utility[1]